ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, substituted with various functional groups such as chlorophenyl, fluorobenzylidene, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Pyrimidine Ring Construction: The thiazole intermediate is then reacted with a suitable amidine or guanidine derivative to construct the fused pyrimidine ring.
Functional Group Substitution: The resulting thiazolopyrimidine core is further functionalized by introducing the chlorophenyl, fluorobenzylidene, and carboxylate ester groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the application of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-5-(4-chlorophenyl)-2-(4-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-5-(4-chlorophenyl)-2-(4-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the fluorobenzylidene group, which can impart distinct chemical and biological properties compared to its analogs
Biological Activity
Ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant biological activity. Its unique structural features, including a thiazole ring fused with a pyrimidine structure and various functional groups, contribute to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.
Structural Characteristics
The molecular formula of this compound is C_{22}H_{19}ClF N_3 O_3 S, with a molecular weight of approximately 456.9 g/mol. The compound features several notable elements:
- Thiazolo-pyrimidine fusion : This structure enhances biological activity.
- Halogen substituents : The presence of chlorine and fluorine increases lipophilicity and bioavailability.
Antimicrobial Properties
Studies have shown that compounds similar to ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl exhibit significant antimicrobial activity. For instance, derivatives of thiazolo-pyrimidines have demonstrated potent inhibitory effects against various bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for these compounds was reported at 256 µg/mL .
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
Ethyl (2E)-5-(4-chlorophenyl)-... | 256 | E. coli, S. aureus |
Similar Thiazolo-pyrimidines | 256 | E. coli, S. aureus |
Antiviral Activity
Research indicates that thiazolo-pyrimidine derivatives possess antiviral properties as well. In vitro studies have shown that these compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral propagation. Specific mechanisms include the inhibition of viral polymerases and proteases.
Anticancer Activity
The anticancer potential of ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl has been investigated in various cancer cell lines. The compound exhibits cytotoxic effects that may be attributed to its ability to induce apoptosis in cancer cells. For example, studies have demonstrated that similar compounds can significantly reduce cell viability in breast and lung cancer models through mechanisms involving cell cycle arrest and apoptotic pathways .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazolo-pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized various thiazolo-pyrimidines and tested their antimicrobial activities against E. coli and S. aureus, confirming their effectiveness at low concentrations .
- Crystal Structure Analysis : The crystal structure of related compounds has been analyzed to understand the spatial arrangement of atoms within the molecule, which can influence biological activity .
- In Silico Studies : Computational studies have predicted the binding affinities of these compounds to biological targets, providing insights into their mechanisms of action and potential therapeutic applications .
Properties
Molecular Formula |
C23H18ClFN2O3S |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-chlorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H18ClFN2O3S/c1-3-30-22(29)19-13(2)26-23-27(20(19)15-6-8-16(24)9-7-15)21(28)18(31-23)12-14-4-10-17(25)11-5-14/h4-12,20H,3H2,1-2H3/b18-12+ |
InChI Key |
PAGWDSXUSIBTII-LDADJPATSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC=C(C=C4)F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)F)S2)C |
Origin of Product |
United States |
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